3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core with various substituents such as isobutyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, such as nickel complexes, and may involve microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazopurine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-c]quinoline: Shares a similar imidazoquinoline core but differs in the substitution pattern and biological activity.
1,3,4-oxadiazol-2-ylquinoline: Another heterocyclic compound with distinct biological properties and synthetic routes.
Uniqueness
3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11-12H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKPBVGLLIPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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